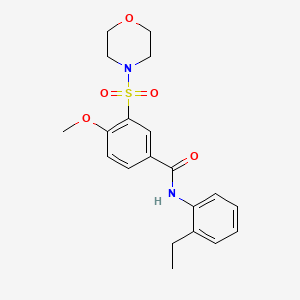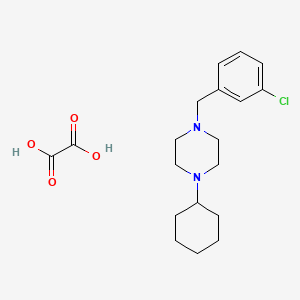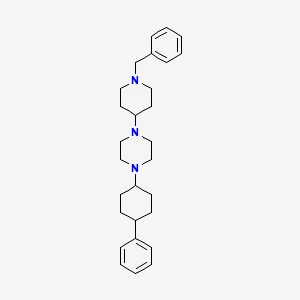![molecular formula C21H26N2O2 B5105855 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-methylphenyl)piperazine](/img/structure/B5105855.png)
1-[3-(4-methoxyphenyl)propanoyl]-4-(2-methylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-methoxyphenyl)propanoyl]-4-(2-methylphenyl)piperazine, also known as MCPP, is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that has been studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
1-[3-(4-methoxyphenyl)propanoyl]-4-(2-methylphenyl)piperazine acts as an agonist for the 5-HT2A receptor, which is a subtype of serotonin receptor. It also has affinity for other serotonin receptors like 5-HT2B and 5-HT2C. This compound enhances the activity of these receptors, leading to increased serotonin release and activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The activation of 5-HT2A receptors by this compound leads to various biochemical and physiological effects like increased dopamine release, inhibition of norepinephrine release, and modulation of glutamate and GABA neurotransmission. These effects contribute to the anxiogenic and hallucinogenic properties of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(4-methoxyphenyl)propanoyl]-4-(2-methylphenyl)piperazine has several advantages for lab experiments like its high potency, selectivity for serotonin receptors, and ability to induce specific physiological and behavioral effects. However, it also has limitations like its potential toxicity and side effects, which can interfere with experimental outcomes.
Zukünftige Richtungen
There are several future directions for the study of 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-methylphenyl)piperazine, including the development of more selective and potent agonists for serotonin receptors, the investigation of its potential therapeutic applications in various neurological disorders, and the exploration of its underlying mechanisms of action. Additionally, further research is needed to understand the potential long-term effects and safety profile of this compound.
Synthesemethoden
The synthesis of 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-methylphenyl)piperazine involves the reaction of 1-benzylpiperazine with 4-methoxyphenylacetyl chloride and 2-methylphenylacetyl chloride in the presence of a base catalyst like triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-methoxyphenyl)propanoyl]-4-(2-methylphenyl)piperazine has been studied for its potential therapeutic applications in various neurological disorders like anxiety, depression, and schizophrenia. It has been found to enhance the activity of serotonin receptors in the brain, which plays a crucial role in regulating mood, behavior, and cognition.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-17-5-3-4-6-20(17)22-13-15-23(16-14-22)21(24)12-9-18-7-10-19(25-2)11-8-18/h3-8,10-11H,9,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKGMZQCZNUZJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5105774.png)

![((2S)-1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5105786.png)
![N,N'-{[(2-quinolinylcarbonyl)imino]di-2,1-ethanediyl}di(2-quinolinecarboxamide)](/img/structure/B5105788.png)
![N~1~-benzyl-N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5105794.png)
![2-[(2-bromobenzyl)thio]-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}acetamide](/img/structure/B5105795.png)

![1-(4-nitrophenyl)-4-[(undecafluorocyclohexyl)carbonyl]piperazine](/img/structure/B5105806.png)
![1-(4-chlorophenyl)-5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5105813.png)




